(2R)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid (2R)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid
Brand Name: Vulcanchem
CAS No.: 42491-80-5
VCID: VC11483386
InChI: InChI=1S/C11H13NO5/c13-9(10(14)15)6-12-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,16)(H,14,15)/t9-/m1/s1
SMILES:
Molecular Formula: C11H13NO5
Molecular Weight: 239.22 g/mol

(2R)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid

CAS No.: 42491-80-5

Cat. No.: VC11483386

Molecular Formula: C11H13NO5

Molecular Weight: 239.22 g/mol

* For research use only. Not for human or veterinary use.

(2R)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid - 42491-80-5

Specification

CAS No. 42491-80-5
Molecular Formula C11H13NO5
Molecular Weight 239.22 g/mol
IUPAC Name (2R)-2-hydroxy-3-(phenylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C11H13NO5/c13-9(10(14)15)6-12-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,16)(H,14,15)/t9-/m1/s1
Standard InChI Key GMWQKAHYINBSDJ-SECBINFHSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)NC[C@H](C(=O)O)O
Canonical SMILES C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)O

Introduction

(2R)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid is a complex organic compound that belongs to the class of amino acid derivatives. It is specifically a modified propanoic acid, incorporating a benzyloxycarbonyl group, which is a common protecting group used in peptide synthesis. This compound is of interest in medicinal chemistry due to its potential biological activities and structural features that may influence its interactions with biological systems.

Synthesis and Preparation

The synthesis of (2R)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid typically involves multi-step organic synthesis methods. These methods often include the introduction of the benzyloxycarbonyl protecting group and the formation of the hydroxypropanoic acid backbone. The specific steps may vary depending on the starting materials and the desired purity of the final product.

Applications and Potential Uses

This compound is primarily used in peptide synthesis as a building block due to its protected amino group. The benzyloxycarbonyl group can be easily removed under mild conditions, making it suitable for the synthesis of peptides and other biologically active molecules. Additionally, its structural features suggest potential applications in medicinal chemistry, particularly in the development of drugs with specific biological activities.

Research Findings

Research into similar compounds has shown that they can exhibit various biological activities, including antimicrobial and anticancer properties. While specific studies on (2R)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid may be limited, its structural analogs provide insights into its potential biological roles.

Safety and Handling

Handling of (2R)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid should follow standard laboratory safety protocols for organic compounds. It is essential to wear protective gear and work in a well-ventilated area to minimize exposure.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator